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Compound of Interest

Compound Name: CCT68127

Cat. No.: B15585004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of CCT68127, a potent and selective

inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).

CCT68127 represents a significant advancement from its parent compound, seliciclib (R-

roscovitine), exhibiting enhanced potency and a refined selectivity profile. This document

details the discovery, mechanism of action, and preclinical development of CCT68127,

presenting key data in a structured format, outlining experimental methodologies, and

visualizing complex biological pathways.

Discovery and Optimization
CCT68127 was developed as a next-generation CDK inhibitor, optimized from the purine

template of seliciclib.[1][2] The design modifications aimed to improve potency, selectivity, and

metabolic stability.[1] A key structural feature of CCT68127 is the presence of a pyridyl nitrogen

and a methyl group with a defined stereochemistry in the hydroxyalkyl side chain.[1] These

modifications allow for additional hydrogen bonding with the DFG motif of CDK2, providing a

plausible explanation for its increased potency compared to seliciclib.[1][2] X-ray

crystallography studies of CCT68127 in complex with CDK2 have confirmed its binding mode in

the ATP pocket, acting as a type I kinase inhibitor.[1]
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CCT68127 exerts its anti-cancer effects primarily through the inhibition of CDK2 and CDK9.[1]

[2]

CDK2 Inhibition: Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M

phases, and the induction of apoptosis.[1][3] A key downstream effect of CDK2 inhibition is

the reduced phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated

Rb remains bound to the E2F transcription factor, preventing the expression of genes

required for DNA synthesis and cell cycle progression.[1] In cancer cells with supernumerary

centrosomes, CDK2 inhibition by CCT68127 leads to a phenomenon known as "anaphase

catastrophe," where the cells fail to properly cluster these extra centrosomes during mitosis,

resulting in multipolar anaphase and subsequent cell death.[4][5] This mechanism provides a

degree of selectivity for cancer cells, which are often aneuploid.[5]

CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-

TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a

critical step for transcriptional elongation.[1][6] By inhibiting CDK9, CCT68127 reduces

RNAPII phosphorylation, leading to the downregulation of short-lived anti-apoptotic proteins

such as Mcl-1 and transcription factors like MYCN.[2][6] The suppression of MYCN is

particularly relevant in neuroblastoma, where MYCN amplification is a key driver of

tumorigenesis.[6]

The dual inhibition of CDK2 and CDK9 results in a potent anti-proliferative and pro-apoptotic

effect in various cancer cell lines, including those from lung, colon, melanoma, and

neuroblastoma.[1][4][6]

Quantitative Data
The following tables summarize the key quantitative data regarding the activity of CCT68127.

Table 1: In Vitro Kinase Inhibitory Activity of CCT68127 vs. Seliciclib
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Kinase Target
CCT68127 IC50
(µM)

Seliciclib IC50 (µM)
Fold Increase in
Potency

CDK1/cyclin B 1.12 >10 >9

CDK2/cyclin E 0.03 0.65 22

CDK5/p25 0.11 1.6 15

CDK9/cyclin T1 0.11 1.2 11

Data extracted from a comparative study.[1]

Table 2: Cellular Activity of CCT68127 in Cancer Cell Lines

Cell Line Cancer Type
CCT68127 GI50
(µM)

Key Molecular
Features

HT29 Colon Carcinoma ~0.4 -

RKO Colon Carcinoma ~0.5 -

ED1 Murine Lung Cancer < 1 KRAS wild-type

LKR13 Murine Lung Cancer < 1 KRAS mutant

A549 Human Lung Cancer ~0.5 KRAS mutant

H2122 Human Lung Cancer ~0.3 KRAS mutant

Kelly Neuroblastoma Not specified MYCN amplified

GI50 is the concentration required to inhibit cell growth by 50%. Data compiled from multiple

sources.[1][4][6]

Table 3: In Vivo Efficacy of CCT68127
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Cancer Model Dosing Regimen Outcome

Syngeneic murine lung cancer

xenograft (393P cells)

50 mg/kg, oral gavage, once

daily for 3 weeks

Significant reduction in tumor

growth (P < 0.001) and

circulating tumor cells (P =

0.004)

MYCN-amplified

neuroblastoma xenografts
Not specified

Tumor regression and

prolonged survival

Data from in vivo studies.[4][6]

Experimental Protocols
This section details the methodologies for key experiments cited in the development of

CCT68127.

Cell Proliferation Assay (Sulforhodamine B Assay)
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of CCT68127 or

vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour

at 4°C.

Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B

(SRB) solution in 1% acetic acid for 30 minutes at room temperature.

Washing: Unbound dye is removed by washing with 1% acetic acid.

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

The GI50 values are calculated from the dose-response curves.[1]
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Cell Cycle Analysis (Propidium Iodide Staining)
Cell Treatment: Cells are treated with CCT68127 or vehicle control for the desired time

points (e.g., 4, 12, 24 hours).

Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered

saline (PBS).

Fixation: Cells are fixed in 70% ethanol at -20°C overnight.

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium

iodide (PI) and RNase A.

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage

of cells in G1, S, and G2/M phases of the cell cycle is determined.[1]

In Vivo Tumor Xenograft Study
Cell Implantation: An appropriate number of cancer cells (e.g., 393P murine lung cancer

cells) are subcutaneously injected into immunocompetent or immunodeficient mice.[4]

Tumor Growth: Tumors are allowed to grow to a palpable size.

Treatment: Mice are randomized into treatment and control groups. The treatment group

receives CCT68127 (e.g., 50 mg/kg) via oral gavage daily, while the control group receives a

vehicle.[4]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size. Tumors are then excised and weighed. Statistical analysis is performed to determine

the significance of tumor growth inhibition.[4]

Reverse Phase Protein Array (RPPA)
Cell Lysis: Cells treated with CCT68127 or vehicle are lysed to extract proteins.
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Protein Quantification: Protein concentration in the lysates is determined.

Serial Dilution: Lysates are serially diluted to ensure a linear range of detection.

Array Printing: The diluted lysates are printed onto nitrocellulose-coated slides using a

robotic arrayer.

Antibody Incubation: Each slide (array) is incubated with a specific primary antibody that

recognizes a target protein or a specific phosphorylation event.

Secondary Antibody and Detection: A labeled secondary antibody is used to detect the

primary antibody, and the signal is amplified and visualized.

Data Analysis: The signal intensity for each spot is quantified, normalized, and analyzed to

determine the effect of CCT68127 on the expression and phosphorylation of a wide range of

proteins.[4][7]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling

pathways affected by CCT68127 and a typical experimental workflow for its evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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